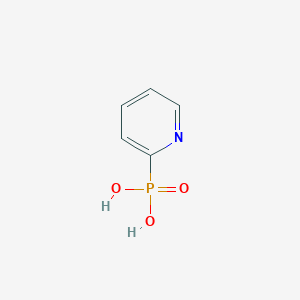

Pyridin-2-ylphosphonic Acid

Description

Overview of Pyridyl-Containing Organophosphorus Compounds

Pyridyl-containing organophosphorus compounds are a class of molecules that feature both a pyridine (B92270) ring and a phosphorus-containing functional group. wikipedia.orgoup.com This combination imparts a unique set of properties, making them valuable in diverse areas of chemical research. The phosphorus atom can exist in various oxidation states and bonding environments, such as in phosphines, phosphonates, or phosphine (B1218219) oxides. oup.comresearchgate.net

The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, introduces specific electronic and steric characteristics. ontosight.ai The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. This, combined with the functionality of the phosphorus group, allows these compounds to act as versatile ligands in coordination chemistry and catalysis. wikipedia.org For instance, pyridylphosphines can bind to transition metals as either monodentate ligands (through the phosphorus atom) or as bidentate P,N-ligands, a sought-after property in homogeneous catalysis. wikipedia.org The position of the phosphorus-containing substituent on the pyridine ring (e.g., at the 2, 3, or 4-position) significantly influences the compound's reactivity and coordinating ability. publish.csiro.au

Significance of the Phosphonic Acid Moiety in Molecular Design and Functionalization

The phosphonic acid group (-PO₃H₂) is a crucial functional moiety in molecular design for several reasons. Its presence allows for the creation of compounds with a strong affinity for binding to metal centers, contributing to the formation of stable metal-organic frameworks (MOFs) and coordination polymers. This group contains hard phosphonate (B1237965) oxygen atoms which, along with the softer nitrogen donor site from the pyridine ring, enables diverse coordination modes with various metals.

A key feature of molecules containing a phosphonic acid group, such as pyridin-2-ylphosphonic acid, is their zwitterionic character in the solid state. The acidic protons from the phosphonic acid group can protonate the basic nitrogen atom of the pyridine ring, resulting in a molecule with both a positive and a negative charge. This zwitterionic nature plays a significant role in the compound's crystalline stability and influences its coordination chemistry with metal ions. Furthermore, the diethyl ester form of the phosphonic acid can undergo hydrolysis to yield the corresponding phosphonic acid, a transformation that can enhance its utility in various applications. cymitquimica.com

Historical Development and Key Milestones in this compound Research

The synthesis of phosphorus(V)-substituted pyridines dates back to 1936. researchgate.net Over the years, various synthetic methods have been developed for this class of compounds, including the reaction of metalated pyridines with phosphorus-halogen compounds and palladium-catalyzed phosphorylation of halopyridines. researchgate.net

A common and established method for synthesizing this compound involves the reaction of 2-bromopyridine (B144113) with a phosphite (B83602), such as triethyl phosphite, followed by hydrolysis of the resulting phosphonate ester. ontosight.ai Another approach is the deoxygenative phosphorylation of pyridine-N-oxides. researchgate.net Early structural and characterization studies provided fundamental insights into the molecule's properties. For the related (pyridin-2-ylmethyl)phosphonic acid, crystallographic investigations revealed a monoclinic crystal system and determined key unit cell parameters, which were essential for understanding its coordination behavior. These foundational studies established the structural basis, such as its zwitterionic nature in the solid state, which has guided subsequent research into its applications.

Scope and Academic Relevance of Current Investigations on this compound

Current research on this compound and its derivatives is active and spans several areas of chemistry. The compound is recognized as a valuable building block in the synthesis of more complex organic molecules, including those with potential applications in medicinal chemistry and agrochemicals. ontosight.ai Its ability to act as a ligand for metal ions continues to be explored in the development of functional materials with specific magnetic, catalytic, or optical properties.

In materials science, pyridylphosphonates are used to create coordination polymers and MOFs. In catalysis, the unique combination of a Lewis basic nitrogen site and the phosphonate group makes these compounds interesting for developing novel catalysts. For example, pyridine-grafted graphene oxide has been used as a reusable acid-base bifunctional catalyst. rsc.org Researchers are also investigating pyridylphosphonic acids as components in fluorescent chemosensors for the detection of other organophosphorus compounds, such as nerve agent simulants. acs.org The fundamental study of its coordination with various metal ions remains a topic of interest, leading to the synthesis of new coordination compounds with diverse structural motifs. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆NO₃P | ontosight.ai |

| Molecular Weight | 159.09 g/mol | ontosight.ai |

| Appearance | White solid | ontosight.ai |

| CAS Number | 26384-86-1 | biosynth.com |

| Solubility | Soluble in water and various organic solvents | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDVSLYWECYFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Pyridin 2 Ylphosphonic Acid

Phosphonylation Reactions for Pyridine (B92270) Ring Functionalization

The introduction of a phosphonic acid group onto the C2 position of a pyridine ring is a primary challenge in the synthesis of the target compound. Various methods have been developed, broadly categorized into metal-catalyzed cross-coupling reactions and direct phosphonylation approaches.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a robust and widely utilized strategy for the formation of carbon-phosphorus (C-P) bonds. This approach typically involves the coupling of a 2-halopyridine with a phosphorus-containing reagent, such as a dialkyl phosphite (B83602), in the presence of a palladium catalyst and a suitable ligand.

The Hirao reaction, a classic example of such a transformation, has been adapted for the synthesis of heteroaryl phosphonates. Research has shown that the coupling of 2-bromopyridine (B144113) with diethyl phosphite can be effectively catalyzed by palladium complexes. The selection of the palladium precursor and ligand is critical for achieving high yields and selectivity. For instance, systems employing palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands have demonstrated efficacy in these coupling reactions. The general catalytic cycle involves oxidative addition of the 2-halopyridine to the Pd(0) species, followed by transmetalation with the phosphite and subsequent reductive elimination to afford the desired diethyl pyridin-2-ylphosphonate and regenerate the active catalyst.

| Catalyst System | 2-Halopyridine | Phosphite | Conditions | Yield |

| Pd(OAc)₂ / dppf | 2-Bromopyridine | Diethyl phosphite | Base, Toluene, 110°C | Good |

| Pd(PPh₃)₄ | 2-Iodopyridine | Diethyl phosphite | Base, Dioxane, 100°C | Moderate to Good |

Table 1: Examples of Palladium-Catalyzed Cross-Coupling for Diethyl Pyridin-2-ylphosphonate Synthesis

Direct Phosphonylation Approaches to Azaheterocycles

Direct C-H phosphonylation of azaheterocycles like pyridine offers a more atom-economical alternative to cross-coupling methods by avoiding the pre-functionalization of the pyridine ring with a halogen. These methods often proceed via radical or nucleophilic pathways.

One notable metal-free approach involves the activation of the pyridine ring to facilitate nucleophilic attack by a phosphorus-containing species. For instance, activation of pyridine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) generates a highly electrophilic N-triflylpyridinium salt. Subsequent addition of a phosphine can lead to the formation of a C-P bond.

Another strategy involves the generation of phosphorus-centered radicals from secondary phosphine oxides or H-phosphonates, which can then add to the electron-deficient pyridine ring. These reactions are often initiated by an oxidant. For example, the Ag(I)-catalyzed reaction of pyridines with dialkyl phosphonates using potassium persulfate as the oxidant has been shown to produce pyridinyl-2-phosphonates. encyclopedia.pub This method involves the generation of a phosphonoyl radical that attacks the pyridine ring. encyclopedia.pub

More recent developments have focused on Lewis acid-mediated phosphonation. The activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), enhances its electrophilicity, enabling the nucleophilic addition of a phosphine oxide anion. acs.org Subsequent oxidation of the resulting intermediate yields the phosphonated pyridine. acs.org While this method often shows a preference for the C4-position, modification of the reaction conditions and the nature of the phosphorus nucleophile can influence the regioselectivity, providing access to C2-phosphonated pyridines in certain cases. acs.org

Hydrolysis and Deprotection of Phosphonate (B1237965) Esters

The synthesis of pyridin-2-ylphosphonic acid from its corresponding dialkyl phosphonate ester necessitates a deprotection step to cleave the ester groups. The two most common and effective methods for this transformation are acidic hydrolysis and silylation-mediated cleavage.

Acidic Hydrolysis Conditions

Treatment of dialkyl pyridin-2-ylphosphonates with strong mineral acids, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), at elevated temperatures is a straightforward method for ester cleavage. The reaction proceeds through a two-step hydrolysis mechanism. nih.govmdpi.com The first hydrolysis step, to the monoester, is generally faster than the second, which yields the final phosphonic acid. nih.gov

Kinetic studies on the acidic hydrolysis of various dialkyl arylphosphonates have shown that the rate of hydrolysis is influenced by the nature of both the alkyl and aryl groups. mdpi.com Generally, refluxing the phosphonate ester in concentrated HCl for several hours is sufficient to drive the reaction to completion. nih.gov

| Phosphonate Ester | Acid | Conditions | Outcome |

| Diethyl pyridin-2-ylphosphonate | Conc. HCl | Reflux, 12 h | This compound |

| Dimethyl pyridin-2-ylphosphonate | Conc. HBr | Reflux, 8 h | This compound |

Table 2: Typical Conditions for Acidic Hydrolysis of Dialkyl Pyridin-2-ylphosphonates

Silylation-Mediated Cleavage (e.g., using bromotrimethylsilane)

A milder and often more efficient method for the deprotection of phosphonate esters is the McKenna reaction, which employs bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgnih.gov This reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is highly susceptible to hydrolysis. beilstein-journals.org The silylated intermediate is typically not isolated but is directly treated with water or an alcohol (like methanol) to afford the desired phosphonic acid. beilstein-journals.org

The McKenna reaction is known for its high efficiency and mild conditions, making it compatible with a wide range of functional groups that might be sensitive to the harsh conditions of acidic hydrolysis. nih.gov The reaction is generally carried out in an inert solvent, and the volatile byproducts are easily removed. researchgate.net While TMSBr is the most common reagent, other silyl (B83357) halides like iodotrimethylsilane (B154268) (TMSI) can also be used and may offer enhanced reactivity. beilstein-journals.org

Functionalization and Derivatization Routes for this compound Scaffolds

Once synthesized, the this compound scaffold can serve as a versatile building block for the creation of more complex molecules. Functionalization can occur at either the pyridine ring or the phosphonic acid moiety.

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the electron-withdrawing nature of both the nitrogen heteroatom and the phosphonic acid group, which deactivate the ring towards electrophilic attack. youtube.com Reactions such as nitration or halogenation, if they proceed, are expected to occur at the C5 position (meta to the phosphonic acid group and para to the nitrogen). To overcome this deactivation, activating the pyridine ring, for instance, through N-oxide formation, can be a viable strategy to promote electrophilic substitution. gcwgandhinagar.com

The phosphonic acid group itself offers numerous opportunities for derivatization. It can be converted back to phosphonate esters by reaction with alcohols under acidic conditions. Furthermore, the phosphonic acid can be activated, for example, by conversion to a phosphonic dichloride, and subsequently reacted with amines or alcohols to form phosphonamidates or mixed phosphonate esters, respectively. These derivatives can exhibit altered solubility, stability, and biological activity profiles compared to the parent acid.

Additionally, the pyridine nitrogen can be alkylated to form pyridinium (B92312) salts, which can further modify the electronic properties and reactivity of the molecule. The phosphonic acid group can also act as a ligand for metal coordination, opening avenues for the development of novel coordination complexes and materials.

Introduction of Substituents onto the Pyridine Nucleus

The functionalization of the pyridine ring in pyridylphosphonates is a key strategy for modulating their chemical and physical properties. Several methods have been developed for this purpose, including phosphorylation of pre-substituted pyridines and substitution reactions on a pre-formed pyridylphosphonate core.

A general route to phosphorus-substituted pyridines is through phosphorylation. encyclopedia.pub This can be achieved through various mechanisms, such as nucleophilic, electrophilic, or radical pathways. encyclopedia.pub Methods like the Arbuzov reaction, Hirao coupling, and palladium-catalyzed cross-coupling of diethyl phosphonate with halogen-substituted pyridines are well-established. encyclopedia.pub

One approach involves the reaction of pyridine N-oxides with triethyl phosphite in the presence of ethyl chloroformate, which yields diethyl pyridin-2-ylphosphonates regioselectively. encyclopedia.pubiaea.org This deoxygenative phosphorylation is efficient and proceeds under mild conditions. iaea.org Another method is the Ag(I)-catalyzed C-H phosphorylation of pyridines with dialkyl phosphonates, using potassium persulfate as an oxidant. encyclopedia.pub This reaction's yield can be significantly improved by a subsequent treatment with sodium thiosulfate, which reduces the pyridine N-oxide byproduct. encyclopedia.pub

Furthermore, nickel-catalyzed cross-coupling of pyridine carboxylic acid phenyl esters with secondary phosphine oxides can introduce a phosphorus-containing group at the 2- or 3-position of the pyridine ring. encyclopedia.pub The position of the substituent is determined by the position of the carbonyl group in the starting material. encyclopedia.pub

The synthesis of pyridyl-β-ketophosphonates has been achieved through a three-stage process starting from triethyl phosphite. isaacpub.org This involves a Claisen condensation between 2-lithioalkylphosphonates and an ethyl pyridine-carboxylate, followed by an Arbusov reaction. isaacpub.org

The following table summarizes selected methods for the synthesis of substituted pyridinyl-2-phosphonates:

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| Pyridine N-oxides | Triethyl phosphite, Ethyl chloroformate | Room Temperature | Diethyl pyridine-2-phosphonates | Good to Excellent | encyclopedia.pubiaea.org |

| Pyridines | Dialkyl phosphonates, K2S2O8 | Ag(I) catalyst, then Na2S2O3 | Pyridinyl-2-phosphonates | - | encyclopedia.pub |

| Pyridine carboxylic acid phenyl esters | Secondary phosphine oxides | Nickel acetate, 150–170 °C | 2- or 3-phosphine-oxide-substituted pyridines | - | encyclopedia.pub |

| Ethyl pyridine-2-carboxylate | 2-Lithioalkylphosphonates, then Methyl iodide | Claisen condensation, then Arbusov reaction | Alkyl ethyl 2-oxo-2-(pyridin-2-yl)ethylphosphonates | Moderate | isaacpub.org |

Modifications of the Phosphonic Acid Group

The phosphonic acid moiety can be readily modified, most commonly through the hydrolysis of its ester derivatives. The choice of hydrolysis method is critical, especially when sensitive functional groups are present in the molecule.

The most common method for converting dialkyl phosphonates to phosphonic acids is through hydrolysis with a concentrated hydrochloric acid solution at reflux. nih.gov This procedure is effective, and the resulting phosphonic acid can often be used without extensive purification after removal of excess acid and water. nih.gov

However, for molecules that are sensitive to harsh acidic conditions, milder methods are available. nih.gov The use of bromotrimethylsilane (TMSBr) to convert dialkyl phosphonates to bis(trimethylsilyl) phosphonates is a widely adopted strategy. nih.gov This reaction is typically performed at room temperature in a non-protic solvent. nih.gov Subsequent methanolysis or hydrolysis of the silylated intermediate yields the phosphonic acid. nih.gov This two-step process is particularly useful for heterocyclic compounds that would not withstand strong acid treatment. nih.gov

Alkaline hydrolysis of phosphonate esters is also possible. mdpi.com The rate of this reaction is influenced by the steric hindrance of the alkyl groups on the phosphorus atom, with less hindered esters hydrolyzing more rapidly. mdpi.com

The following table outlines common methods for the dealkylation of phosphonate esters to form phosphonic acids:

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Concentrated HCl | Reflux, 1-12 h | Simple, readily available reagents | Harsh conditions, not suitable for sensitive substrates | nih.gov |

| Bromotrimethylsilane (TMSBr) followed by Methanol (B129727) or Water | Room temperature | Mild conditions, suitable for sensitive substrates | Requires anhydrous conditions for the first step | nih.gov |

| NaOH/H2O | Varies | Alternative to acidic hydrolysis | Potential for side reactions with other functional groups | mdpi.com |

Multi-component Reaction Strategies for Complex Pyridyl-Phosphonate Architectures

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net These reactions are highly efficient and atom-economical. beilstein-journals.org

While direct examples of MCRs for the synthesis of this compound are not abundant in the reviewed literature, the principles of MCRs have been extensively applied to the synthesis of other heterocyclic phosphonates, which can serve as a blueprint for future synthetic designs targeting pyridyl-phosphonate structures. beilstein-journals.org

For instance, a one-pot, three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate in the presence of a palladium catalyst has been used to synthesize 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org Similarly, a catalyst-free, three-component reaction of 2-formylbenzoic acid, an amine, and dimethyl phosphonate at 80 °C yields isoindolin-1-one-3-phosphonates with high diastereoselectivity. beilstein-journals.org

The Kabachnik-Fields reaction, a classic MCR, is a well-established method for the synthesis of α-aminophosphonates, involving the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.net This reaction can be adapted to create complex structures containing a phosphonate group.

The following table provides examples of MCRs used to synthesize heterocyclic phosphonates, illustrating the potential for applying these strategies to pyridyl-phosphonate synthesis:

| Heterocyclic Product | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| 1,2-Dihydroisoquinolin-1-ylphosphonates | 2-Alkynylbenzaldehydes, Amines, Diethyl phosphonate | Pd(PPh3)2Cl2 or PdCl2 | 79-81 | beilstein-journals.org |

| (Isoindolin-1-one-3-yl)phosphonates | 2-Formylbenzoic acid, (S)- or (R)-amines, Dimethyl phosphonate | Catalyst-free, 80 °C | 75 | beilstein-journals.org |

| (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | Salicylaldehydes, Malononitrile, Trialkyl phosphite | InCl3 (20 mol %), Room temperature | Good | beilstein-journals.org |

Green Chemistry Principles in Pyridylphosphonic Acid Synthesis

The application of green chemistry principles to the synthesis of pyridylphosphonic acids aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis is a desirable goal, and in the context of pyridyl-functionalized compounds, some successes have been reported. deakin.edu.aursc.orgrsc.org For example, the synthesis of multi-substituted pyridines from ylidenemalononitriles has been achieved under solvent-free conditions at room temperature. rsc.org

Catalyst-free reactions also contribute to a greener synthetic process by avoiding the use of potentially toxic and expensive metal catalysts. The synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been accomplished under catalyst-free conditions from chloroethynylphosphonates and 2-aminopyridines. researchgate.net

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. The microwave-assisted, multi-component synthesis of heterocyclic phosphonates, such as (2-amino-3-cyano-4H-chromen-4-yl)phosphonate, has been shown to be highly efficient. mdpi.com

The following table highlights some green chemistry approaches relevant to the synthesis of pyridylphosphonic acids and related compounds:

| Green Chemistry Principle | Synthetic Approach | Example | Reference |

| Solvent-Free Synthesis | Reaction of ylidenemalononitriles | Synthesis of multi-substituted pyridines | rsc.org |

| Catalyst-Free Synthesis | Reaction of chloroethynylphosphonates and 2-aminopyridines | Synthesis of 2-phosphonylated imidazo[1,2-a]pyridines | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Multi-component synthesis of (chromenyl)phosphonates | mdpi.com |

Purification and Isolation Techniques for Pyridylphosphonic Acids

The purification and isolation of pyridylphosphonic acids can be challenging due to their high polarity and hygroscopic nature. nih.govresearchgate.net The purification strategy often depends on whether the compound is in its ester or free acid form.

Dialkyl pyridylphosphonates, being less polar, can typically be purified using standard silica (B1680970) gel chromatography. nih.gov This is often the preferred stage for purification, as the subsequent hydrolysis to the phosphonic acid can be a clean reaction that does not require extensive purification of the final product. nih.gov

For the free phosphonic acids, which are often highly polar and poorly soluble in many organic solvents, purification by chromatography on silica gel is difficult and requires very polar eluent systems. nih.gov Reversed-phase HPLC is a more suitable chromatographic technique for these compounds. nih.gov

Non-chromatographic methods are also frequently employed. Crystallization is a common technique, although the hygroscopic and sometimes sticky nature of phosphonic acids can make this challenging. researchgate.net In such cases, forming a salt, such as a sodium or dicyclohexylammonium (B1228976) salt, can improve the crystallinity and handling properties of the compound. researchgate.net

Other purification methods for phosphonic acids include precipitation and dialysis. nih.gov For compounds that are difficult to solidify, lyophilization from a solvent like tert-butanol (B103910) can yield a more manageable fluffy solid instead of a sticky residue. researchgate.net

The following table summarizes various techniques for the purification and isolation of pyridylphosphonic acids and their precursors:

| Compound Type | Purification/Isolation Technique | Key Considerations | Reference |

| Dialkyl Pyridylphosphonates | Silica Gel Chromatography | Standard method for less polar precursors | nih.gov |

| Pyridylphosphonic Acids | Reversed-Phase HPLC | Suitable for highly polar compounds | nih.gov |

| Pyridylphosphonic Acids | Crystallization | Can be challenging due to hygroscopicity; salt formation may help | researchgate.net |

| Pyridylphosphonic Acids | Lyophilization | Useful for obtaining a solid from sticky products | researchgate.net |

| Pyridylphosphonic Acids | Precipitation/Dialysis | Alternative non-chromatographic methods | nih.gov |

Coordination Chemistry and Metal Complexes of Pyridin 2 Ylphosphonic Acid

Ligand Properties and Coordination Modes of Pyridin-2-ylphosphonic Acid

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its response to the chemical environment, particularly pH.

This compound acts as an ambidentate ligand, possessing two distinct types of donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the phosphonic acid group. This dual functionality allows it to coordinate with metal ions in various ways, influencing the geometry and properties of the resulting metal complexes. The nitrogen atom, a soft donor, tends to coordinate with softer metal ions, while the hard oxygen donors of the phosphonate (B1237965) group show a preference for hard metal ions. This characteristic allows for the formation of stable chelate rings with a single metal center or the bridging of multiple metal centers to form polynuclear structures.

The versatility of this compound as a ligand is further demonstrated by its ability to adopt mono-, bi-, and tridentate coordination modes. In its monodentate mode, it typically coordinates to a metal center through either the pyridine nitrogen or one of the phosphonate oxygen atoms. When acting as a bidentate ligand, it can form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and one of the phosphonate oxygen atoms. Tridentate coordination is also possible, involving the pyridine nitrogen and two oxygen atoms from the phosphonate group, which can lead to the formation of more rigid and complex structures. The specific coordination geometry adopted is influenced by factors such as the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

The solution pH plays a crucial role in the coordination chemistry of this compound by affecting the protonation state of both the pyridine ring and the phosphonic acid group. The phosphonic acid moiety is diprotic, with two distinct pKa values corresponding to the stepwise deprotonation of its two hydroxyl groups. The pyridine nitrogen also has a specific pKa value associated with its protonation.

Changes in pH alter the charge of the ligand and the availability of its donor atoms for coordination. At low pH, both the phosphonic acid group and the pyridine nitrogen are protonated, reducing their coordinating ability. As the pH increases, the phosphonic acid group undergoes deprotonation, making the phosphonate oxygen atoms more available for coordination. At higher pH values, the pyridine nitrogen is also deprotonated, allowing it to participate in coordination. This pH-dependent protonation equilibrium allows for fine-tuning of the ligand's coordination preferences and the selective formation of different metal complex species in solution. For instance, various protonated species can be detected up to a pH of approximately 8 for ligands containing phosphonate groups. nih.gov

Synthesis and Structural Characterization of Metal Phosphonates

The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions and hydrothermal synthesis. The resulting complexes exhibit a wide range of structural diversity, from discrete mononuclear units to extended one-, two-, or three-dimensional coordination polymers.

This compound and its derivatives form a variety of complexes with transition metals. The coordination environment around the metal center in these complexes is influenced by the preferred geometry of the metal ion and the coordination mode of the ligand.

Nickel(II) Complexes : Nickel(II) complexes with pyridine-based phosphine (B1218219) ligands have been synthesized and characterized. researchgate.netresearchgate.net For instance, the reaction of Ni(II) salts with pyridine-containing macrocycles that include a phosphine group results in octahedral complexes. nih.gov In some cases, square planar Ni(II) complexes are formed with pyridyl-diphosphine ligands. researchgate.net The coordination geometry around the Ni(II) ion can be distorted octahedral or square-planar depending on the specific ligands involved. ias.ac.innih.gov

Manganese(II) Complexes : Manganese(II) complexes with pyridine-based macrocyclic ligands are of interest for applications such as MRI contrast agents. nih.gov The pyridine unit within the macrocycle helps to create a more rigid structure, leading to increased thermodynamic stability and kinetic inertness of the Mn(II) complexes. nih.gov The coordination environment of Mn(II) in these complexes is often seven-coordinate, adopting a pentagonal bipyramidal geometry. nih.gov

Cobalt(II) Complexes : Cobalt(II) can form tetrahedral complexes with substituted pyridine ligands. rsc.org The coordination sphere typically involves two pyridine ligands and two other ligands, such as thiocyanate (B1210189) anions. rsc.org

Ruthenium(II) Complexes : Ruthenium(II) forms stable complexes with a variety of pyridine-containing ligands. nih.govrsc.orgrsc.orgnih.gov These complexes often exhibit a "three-leg piano-stool" geometry, which is common for half-sandwich organometallic compounds. nih.govnih.gov The ligand can act as a chelating agent, coordinating through both the pyridine nitrogen and another donor atom. nih.gov

Zinc(II) Complexes : Zinc(II) complexes with pyridine-derived ligands have been extensively studied. nih.govnih.govias.ac.in Due to its d¹⁰ electron configuration, Zn(II) can adopt more irregular coordination geometries compared to other transition metals like Ni(II). nih.gov This flexibility allows for the formation of two-dimensional coordination polymers where the zinc ions act as nodes. nih.gov The coordination environment around Zn(II) can range from distorted square pyramidal to distorted octahedral. nih.govnih.gov

Table 1: Selected Transition Metal Complexes of Pyridine-Phosphorus Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Ni(II) | Pyridine-Phosphorus Macrocycle | Octahedral | Four donor atoms from the macrocycle and two solvent molecules. nih.gov |

| Mn(II) | Pyridine-Based Macrocycle | Pentagonal Bipyramidal | Seven-coordinate with two inner-sphere water molecules. nih.gov |

| Co(II) | 2-substituted Pyridine | Tetrahedral | Coordinated by two pyridine ligands and two thiocyanate anions. rsc.org |

| Ru(II) | 2-pyridin-2-yl-1H-benzimidazole | Distorted Octahedral | Ligand acts as a chelating agent. nih.gov |

| Zn(II) | Pyridine-2-carbaldehyde Thiosemicarbazone | Distorted Square Pyramidal | Self-assembled into a 2D network via hydrogen bonds. nih.gov |

X-ray Crystallographic Analysis of this compound Complexes

The analysis of various metal-pyridin-2-ylphosphonic acid complexes reveals a rich structural diversity, with the ligand adopting multiple coordination modes. The phosphonate group can act as a mono-, bi-, or tridentate ligand, bridging multiple metal centers, while the pyridyl nitrogen typically coordinates to a single metal ion. This versatility leads to the formation of discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers.

Detailed crystallographic studies have elucidated the structures of several metal phosphonate frameworks. For instance, a family of coordination networks based on metal-pyridylphosphonates synthesized under hydro(solvo)thermal conditions showcases this diversity. nih.gov While these examples utilize 3- and 4-pyridylphosphonate isomers, the coordination principles are broadly applicable. The structural parameters obtained from X-ray diffraction, such as unit cell dimensions and space group symmetry, provide a fundamental fingerprint for each unique complex.

Below is a table summarizing crystallographic data for a selection of metal-pyridylphosphonate complexes, illustrating the structural variety observed in these systems.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Ni{(4-C₅H₄N)CH(OH)PO₃}(H₂O) | Orthorhombic | Pbca | a = 8.7980(13) Å, b = 10.1982(15) Å, c = 17.945(3) Å |

| Cd{(4-C₅H₄N)CH(OH)PO₃}(H₂O) | Monoclinic | C2/c | a = 23.344(6) Å, b = 5.2745(14) Å, c = 16.571(4) Å, β = 121.576(4)° |

| Gd{(4-C₅H₄N)CH(OH)P(OH)O₂}₃·6H₂O | Rhombohedral | R-3 | a = 22.2714(16) Å, c = 9.8838(11) Å |

| Zn(3-pyridylphosphonate)(bromide) | Monoclinic | C2/c | a = 15.267(4) Å, b = 11.903(2) Å, c = 10.380(2) Å, β = 98.68(2)° |

| Co(4-pyridylphosphonate)(H₂O)₃ | Monoclinic | P2₁/c | a = 9.634(12) Å, b = 7.611(9) Å, c = 11.901(1) Å, β = 97.830(2)° |

| [Cu₂(4-pyridylphosphonate)₂]·2H₂O | Triclinic | P-1 | a = 7.464(8) Å, b = 9.203(1) Å, c = 11.602(2) Å, α = 100.289(1)°, β = 104.532(1)°, γ = 94.569(1)° |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Design and Synthesis of Pyridylphosphonate-Based MOFs

The design of metal-organic frameworks (MOFs) using pyridylphosphonate linkers like this compound is a deliberate process aimed at creating robust, porous materials with tailored properties. The bifunctional nature of the ligand is key to the design strategy, offering a combination of a hard phosphonate donor group and a less hard, directionally coordinating pyridyl nitrogen atom. This allows for the construction of frameworks with diverse topologies and potential functionalities.

The synthesis of pyridylphosphonate-based MOFs is typically achieved through solvothermal or hydrothermal methods. nih.govmdpi.com These techniques involve heating a mixture of the metal salt precursor and the this compound ligand in a suitable solvent (or combination of solvents) in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the presence of modulators or templates can significantly influence the final product's dimensionality, topology, and crystallinity. rsc.org For example, the reaction of [hydroxy(4-pyridyl)methyl]phosphonate with various metal salts under hydrothermal conditions yielded compounds with one-, two-, and three-dimensional structures, demonstrating the sensitivity of the final architecture to the specific metal ion used. nih.gov

Structural Diversity and Topological Features of Pyridylphosphonate MOFs

The combination of the phosphonate group's versatile coordination modes and the pyridyl group's directional bonding capability gives rise to remarkable structural diversity in pyridylphosphonate MOFs. These frameworks can range from simple one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) networks with varying degrees of porosity and interpenetration. nih.govnih.govrsc.org

1D Structures: In the simplest cases, metal ions can be linked by the phosphonate groups to form infinite chains, with the pyridyl groups either coordinating to the metal along the chain or remaining pendant, available for further interactions. nih.gov

2D Structures: Layered structures can be formed where metal phosphonate sheets are created. The pyridyl groups can then act as pillars, linking the layers into a 3D framework, or they can decorate the surface of the layers. For example, Co(4-pyridylphosphonate)(H₂O)₃ adopts a 2D grid structure. nih.gov

3D Structures: The simultaneous coordination of both the phosphonate and pyridyl moieties to multiple metal centers readily leads to the formation of robust 3D frameworks. nih.gov The resulting structures can be non-interpenetrated, leaving open channels or cavities, or can consist of multiple interpenetrating networks. nih.govresearchgate.net

Topological analysis is a powerful tool used to simplify and classify the complex architectures of MOFs. whiterose.ac.ukrsc.orgrsc.org In this approach, metal clusters or ions are represented as nodes and the organic linkers as edges, revealing the underlying net topology of the framework. The connectivity of the metal centers and the geometry of the pyridylphosphonate linker determine the resulting topology, with common nets such as dia (diamondoid) or sql (square lattice) being observed. researchgate.netresearchgate.net The structural features and net topology are crucial for understanding and predicting the properties of the MOF, such as its porosity and gas sorption capabilities. researchgate.net

Role of Pyridyl and Phosphonate Moieties in MOF Stability and Architecture

The distinct chemical nature of the pyridyl and phosphonate functional groups plays a crucial and complementary role in determining the final architecture and stability of the resulting MOFs.

The Phosphonate Moiety: The phosphonate group (-PO₃H₂) is a cornerstone of MOF stability. According to Hard and Soft Acids and Bases (HSAB) theory, the hard oxygen donors of the phosphonate group form exceptionally strong coordination bonds with hard, high-valent metal ions like Zr(IV), Fe(III), and Al(III). nih.govrsc.orgrsc.org This strong metal-oxygen bond is a key factor in the high thermal and chemical stability observed in many phosphonate-based MOFs, making them more robust than many of their carboxylate-based counterparts, particularly towards hydrolysis. nih.govrsc.org The phosphonate group's ability to adopt various coordination modes (bridging two, three, or more metal centers) allows it to form stable inorganic secondary building units (SBUs), which then assemble into the extended framework. nih.govnih.gov

Together, the strong, structure-forming bonds of the phosphonate group and the versatile, directional linking of the pyridyl group enable the construction of pyridylphosphonate MOFs with a unique combination of high stability and tunable, diverse architectures.

Reactivity and Mechanistic Studies of Pyridin 2 Ylphosphonic Acid

Protonation Equilibria and Acid-Base Properties of Pyridin-2-ylphosphonic Acid

The acid-base properties of this compound are complex due to the presence of two distinct acidic sites: the phosphonic acid group and the pyridine (B92270) ring nitrogen. Phosphonic acids (R-PO(OH)₂) are dibasic acids, meaning they can donate two protons, characterized by two distinct acid dissociation constants (pKa). The first dissociation (pKa₁) is typically strongly acidic, while the second (pKa₂) is much weaker. Additionally, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be protonated to form a pyridinium (B92312) cation, with a characteristic pKa.

The dissociation equilibria can be represented as follows:

First Phosphonic Acid Dissociation: Py-PO(OH)₂ ⇌ Py-PO(O)(OH)⁻ + H⁺ (pKa₁)

Pyridine Nitrogen Protonation: Py-PO(OH)₂ + H⁺ ⇌ PyH⁺-PO(OH)₂ (pKa of conjugate acid)

Second Phosphonic Acid Dissociation: Py-PO(O)(OH)⁻ ⇌ Py-PO(O)₂²⁻ + H⁺ (pKa₂)

The pKa values are significantly influenced by the electronic effects of the substituents. The pyridine ring, particularly when protonated, acts as an electron-withdrawing group, which increases the acidity (lowers the pKa values) of the phosphonic acid protons compared to an alkylphosphonic acid. Conversely, the strongly electron-withdrawing phosphonic acid group reduces the basicity of the pyridine nitrogen, meaning it requires a stronger acid to become protonated compared to pyridine itself.

| Equilibrium | Estimated pKa Value | Description |

|---|---|---|

| pKa₁ (Phosphonic) | < 2 | First proton dissociation from the phosphonic acid group. |

| pKa (Pyridinium) | < 5.2 | Protonation of the pyridine nitrogen atom. |

| pKa₂ (Phosphonic) | ~6-7 | Second proton dissociation from the phosphonic acid group. |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization reactions involving the phosphonic acid group and the pyridine ring of this compound are not widely reported in the literature. For such a cyclization to occur, the phosphonic acid or a derivative would need to react with a suitable functional group on the pyridine ring or an adjacent side chain.

Studies on related molecules, such as 2- and 4-alkylpyridines with side chains containing aldehyde or ketone electrophiles, have shown that they can undergo Brønsted acid-catalyzed intramolecular aldol-like condensations. chemscene.com However, these reactions involve activation of a benzylic carbon on the alkyl side chain, a feature not present in the parent this compound.

For direct participation of the phosphonic acid group, a reaction would likely require conversion of the phosphonic acid to a more reactive intermediate, such as a phosphonic chloride. This could then potentially undergo an intramolecular electrophilic attack on the pyridine ring to form a fused bicyclic system. However, the electron-deficient nature of the pyridine ring makes it a poor nucleophile for such an intramolecular electrophilic substitution, and harsh conditions would likely be required. No specific examples of such ring-forming reactions for this compound have been detailed in reviewed literature.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is dictated by the electronic properties of both the nitrogen heteroatom and the phosphonic acid substituent.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SₑAr). tcichemicals.comiust.ac.ir Any electrophilic attack that does occur generally proceeds at the 3- and 5-positions (meta- to the nitrogen), as attack at the 2-, 4-, or 6-positions would create an unstable resonance structure with a positive charge on the electronegative nitrogen atom. nih.gov

The presence of the phosphonic acid group at the 2-position, which is a strong electron-withdrawing and deactivating group, further reduces the electron density of the ring. tcichemicals.com This makes electrophilic substitution on this compound exceptionally difficult, requiring very harsh conditions. nih.gov If substitution were to occur, it would be strongly directed to the 5-position, which is meta to both the ring nitrogen and the deactivating phosphonic acid group. Common electrophilic substitution reactions like Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings. tcichemicals.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions (ortho- and para- to the nitrogen). youtube.comquimicaorganica.org The phosphonic acid group at the 2-position further enhances this reactivity by withdrawing more electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.

In this compound, the positions most activated for nucleophilic attack are the 4- and 6-positions. A strong nucleophile can attack these positions, leading to the substitution of a hydrogen atom or, more commonly, a good leaving group if one were present. For instance, in reactions like the Chichibabin reaction, a powerful nucleophile such as the amide ion (NH₂⁻) can attack the pyridine ring, leading to the formation of an amino-substituted pyridine. youtube.com While specific examples with this compound are scarce, the principles suggest it would be reactive towards strong nucleophiles at the 4- and 6-positions.

Influence of Structural Modifications on Reaction Pathways and Selectivity

Structural modifications to this compound, such as the introduction of additional substituents on the pyridine ring, can significantly alter its reactivity and the selectivity of its reactions. The nature and position of these substituents can either enhance or diminish the electronic effects of the pyridine nitrogen and the phosphonic acid group.

Influence on Acid-Base Properties:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., alkyl, alkoxy groups) to the pyridine ring would increase the electron density on the ring. This would increase the basicity of the pyridine nitrogen (higher pKa) and decrease the acidity of the phosphonic acid protons (higher pKa₁, pKa₂).

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., nitro, cyano, halo groups) would have the opposite effect. They would decrease the electron density of the ring, making the pyridine nitrogen less basic (lower pKa) and the phosphonic acid protons more acidic (lower pKa₁, pKa₂).

Influence on Substitution Reactions:

Electrophilic Substitution: The presence of strong EDGs on the ring could activate it enough to allow for electrophilic substitution under less drastic conditions. The position of the incoming electrophile would be directed by the combined influence of the nitrogen, the phosphonic acid, and the new substituent. biosynth.com

Nucleophilic Substitution: The presence of additional EWGs would further activate the ring toward nucleophilic attack. For example, a study on substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids demonstrated how different substituents on the heterocyclic core are tolerated in multi-step syntheses, indicating that the core reactivity is maintained with various functional groups present. frontiersin.org The position of these groups would influence the regioselectivity of the nucleophilic attack, further enhancing the reactivity at the ortho and para positions relative to the nitrogen.

In essence, the reactivity of this compound can be fine-tuned through structural modifications, allowing for control over its acid-base characteristics and its susceptibility to and selectivity in substitution reactions.

Catalytic Applications and Functional Materials Derived from Pyridin 2 Ylphosphonic Acid

Homogeneous and Heterogeneous Catalysis

Pyridin-2-ylphosphonic acid and its derivatives have emerged as versatile building blocks in the design of advanced catalysts. The unique combination of a Lewis basic pyridine (B92270) ring and a coordinating phosphonic acid group allows for the formation of stable and reactive complexes with a variety of transition metals. These complexes have shown significant promise in both homogeneous and heterogeneous catalytic systems.

The structure of this compound makes it an excellent ligand for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonic acid moiety can act as coordination sites, forming stable chelate rings with metal centers. This chelation enhances the stability and influences the electronic properties of the resulting metal complex, which in turn dictates its catalytic activity.

Ruthenium complexes featuring pyridylphosphine ligands have been investigated for their catalytic properties, particularly in hydrogenation reactions. For example, arene-ruthenium(II) complexes have been synthesized and their reactivity towards various substrates has been explored. researchgate.net The coordination of the pyridyl group is often integral to the catalytic mechanism, sometimes promoting isomerization or influencing the stereochemistry of the product. ubc.ca The bidentate (P,N) nature of ligands derived from this compound provides a robust coordination environment for ruthenium, enabling a range of catalytic transformations.

Table 1: Examples of Transition Metal Complexes with Pyridine-Type Ligands and Their Applications

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Palladium | Pyridine sulfinates | Suzuki-Miyaura Cross-Coupling | |

| Palladium | Phosphinoferrocene | Allylic Amination, Suzuki-Miyaura Coupling | rsc.org |

| Palladium | Pyridine/Acetate (B1210297) | Aerobic Oxidation Reactions | nih.gov |

| Ruthenium | Pyridylphosphine | Hydrogenation, Transfer Hydrogenation | researchgate.net |

| Platinum | Pyridylphosphine | Olefin Hydration, Reactions with Acetylenes | ubc.ca |

The unique electronic and structural features of this compound-metal complexes make them suitable for facilitating challenging chemical transformations.

C-H Activation: The directed C-H activation of pyridine rings is a significant area of research. The nitrogen atom of the pyridine can act as a directing group, guiding a metal catalyst to selectively activate a C-H bond at the C-2 position. nih.govresearchgate.net Catalytic systems involving nickel/Lewis acid or iridium and rhodium boryl pincer complexes have demonstrated the ability to functionalize the C-H bond proximal to the nitrogen atom. nih.govresearchgate.net Ligands derived from this compound can be employed in such systems to facilitate and control these transformations, enabling the direct alkenylation or arylation of the pyridine ring.

Oxygen Evolution Reaction (OER): In the field of electrocatalysis, materials capable of efficiently catalyzing the oxygen evolution reaction are crucial for water splitting and energy storage technologies. Metal-organic frameworks (MOFs) have shown promise as OER catalysts. Interestingly, the introduction of pyridine as a ligand can induce structural reconfiguration in MOFs, transforming a 3D structure into ultrathin 2D nanosheets. rsc.org This structural change from a cobalt-based 3D MOF to a 2D MOF with pyridine ligands (Co MOF-Py3) resulted in an enhanced number of exposed metal active sites and significantly improved OER performance, with a lower overpotential and a smaller Tafel slope. rsc.org This demonstrates the potential of pyridyl-based ligands, including phosphonic acids, to modify and optimize heterogeneous catalysts for critical reactions like OER.

Supramolecular Chemistry and Self-Assembly of Pyridylphosphonic Acid Derivatives

This compound is an exemplary molecule for the construction of complex supramolecular architectures. Its ability to engage in multiple, specific non-covalent interactions allows for the programmed self-assembly of molecules into well-defined one-, two-, and three-dimensional structures.

Hydrogen Bonding: Hydrogen bonding is the primary driving force in the self-assembly of pyridylphosphonic acid derivatives. rsc.org The phosphonic acid group, -P(O)(OH)₂, is a particularly effective hydrogen-bonding motif, capable of acting as both a strong hydrogen bond donor (from the P-OH groups) and an acceptor (at the phosphoryl oxygen). Simultaneously, the nitrogen atom of the pyridine ring serves as a reliable hydrogen bond acceptor. This combination of donor and acceptor sites facilitates the formation of robust and highly directional hydrogen-bond synthons. nih.gov For example, strong intermolecular hydrogen bonds can form between the pyridyl nitrogen and carboxylic or phosphonic acid groups of adjacent molecules, leading to predictable assembly patterns. rsc.orgresearchgate.net The competition between the pyridinyl nitrogen and phosphoryl oxygen atoms as hydrogen-bond acceptors can lead to diverse and complex network structures. rsc.org

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings contribute to the stabilization of the resulting supramolecular assemblies. These interactions, while weaker than hydrogen bonds, are crucial for the close packing of molecules and the formation of extended, ordered structures, particularly in the solid state. The interplay between strong, directional hydrogen bonds and weaker, non-directional π-π stacking allows for fine control over the final supramolecular architecture.

The specific and directional nature of the intermolecular interactions in pyridylphosphonic acid derivatives leads to the formation of a variety of elegant supramolecular structures.

Dimers and Discrete Architectures: The most fundamental assembly motif often involves the formation of dimers through strong, complementary hydrogen bonds. For instance, pairs of hydrogen bonds can link neighboring molecules, creating discrete, cyclic structures. doi.org These dimer motifs can then serve as building blocks for larger, more complex assemblies.

Helical Structures: Under appropriate conditions, often influenced by molecular chirality, pyridyl-containing building blocks can assemble into supramolecular helical structures. rsc.org These helices are typically stabilized by a network of continuous hydrogen bonds that spiral along a central axis. For example, N-terminal protected aromatic pyridyl amino acids have been shown to form helical structures at the molecular level, confirmed by single-crystal X-ray diffraction. rsc.orgresearchgate.net The handedness of the helix can be controlled by the chirality of the constituent molecules.

2D Materials and Polymeric Networks: By linking molecules through a combination of hydrogen bonding and π-π stacking, it is possible to create extended polymeric architectures, including 1D chains, 2D sheets, and 3D frameworks. nih.govnih.gov The phosphonic acid group is particularly effective at promoting the formation of 2D layered structures due to its ability to form an extensive network of hydrogen bonds. doi.org The bottom-up self-assembly of specifically designed monomers is a powerful strategy for creating novel two-dimensional supramolecular materials. thieme-connect.de

Table 2: Supramolecular Architectures from Pyridyl-Containing Compounds

| Architecture | Primary Driving Interaction(s) | Description | Reference(s) |

| Dimer | Hydrogen Bonding | Two molecules linked by complementary hydrogen bonds, often forming a cyclic motif. | doi.org |

| 1D Chain | Hydrogen Bonding | Molecules linked sequentially to form a one-dimensional polymer. | nih.gov |

| Helical Structure | Hydrogen Bonding, Chirality | Molecules assemble in a spiral arrangement stabilized by a continuous hydrogen-bond network. | rsc.orgresearchgate.net |

| 2D Sheet/Framework | Hydrogen Bonding, π-π Stacking | Molecules connect in a planar fashion to form extended two-dimensional networks. | rsc.orgdoi.orgthieme-connect.de |

| 3D Framework | Hydrogen Bonding, Coordination Bonds | Molecules and/or metal ions assemble into a three-dimensional porous or non-porous structure. | nih.gov |

The well-defined binding pockets and signal-responsive nature of supramolecular assemblies derived from this compound make them attractive for applications in sensing and molecular-scale devices.

Molecular Sensors: The specific recognition capabilities of the pyridylphosphonic acid moiety can be harnessed to create selective sensors. Molecularly Imprinted Polymer (MIP) technology, for example, creates specific recognition sites for a target molecule. MIP-based sensors have been developed for the detection of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a molecule structurally similar to pyridylphosphonic acids and a biomarker for bacterial endospores. ijcce.ac.ir This demonstrates the principle that the distinct shape and hydrogen-bonding capacity of the pyridyl acid structure can be used for the selective binding and detection of specific analytes.

Molecular Devices: The pyridine ring can act as a "proton crane" in molecular systems designed to function as switches. mdpi.com In certain conjugated molecules, a proton can be transferred from a donor group (like a hydroxyl) to the pyridine nitrogen upon excitation with light, leading to a change in the molecule's electronic structure and, consequently, its optical properties (e.g., fluorescence). This process, known as excited-state intramolecular proton transfer (ESIPT), can be used to create high-contrast molecular switches with non-destructive readout capabilities, forming the basis for molecular memory or logic gates. mdpi.com

Corrosion Inhibition Mechanisms Involving Pyridylphosphonates (Focus on Adsorption and Surface Interactions)

The efficacy of this compound and its derivatives, collectively known as pyridylphosphonates, as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface and form a protective barrier. This barrier isolates the metal from the aggressive corrosive environment, thereby mitigating the electrochemical processes that lead to degradation. The mechanism of this inhibition is a complex interplay of adsorption phenomena and surface interactions, which are dictated by the molecular structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive medium.

The primary mode of action for pyridylphosphonate inhibitors is the formation of a thin, adsorbed film on the metal/solution interface. This film acts as a physical barrier, obstructing the diffusion of corrosive species such as chloride ions and hydronium ions to the metal surface. Furthermore, it impedes the anodic and cathodic reactions that are central to the corrosion process. The unique molecular architecture of this compound, featuring both a pyridine ring and a phosphonic acid group, provides multiple points of attachment to the metal surface, facilitating the formation of a stable and resilient protective layer. The nitrogen atom within the pyridine ring, the oxygen atoms of the phosphonic acid moiety, and the delocalized π-electrons of the aromatic system all play crucial roles in the adsorption process.

The interaction between pyridylphosphonate molecules and the metal surface can be broadly categorized into two types of adsorption: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic environments, the nitrogen atom of the pyridine ring can become protonated, resulting in a cationic species. If the metal surface possesses a net negative charge (at potentials more negative than the potential of zero charge), an electrostatic attraction will promote the adsorption of the protonated inhibitor molecules.

Chemisorption: This form of adsorption is characterized by the formation of coordinate covalent bonds between the inhibitor and the metal. The heteroatoms (Nitrogen, Oxygen, and Phosphorus) in the pyridylphosphonate molecule possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel). This electron sharing results in a stronger, more stable bond compared to physisorption, leading to the formation of a robust protective film.

In many practical scenarios, the adsorption of pyridylphosphonates is a synergistic combination of both physisorption and chemisorption.

To quantitatively describe the adsorption behavior of these inhibitors, various adsorption isotherm models are employed. The Langmuir adsorption isotherm is frequently found to be applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. The Langmuir model assumes that each adsorption site on the metal surface can accommodate only one inhibitor molecule and that the energy of adsorption is uniform across all sites.

Quantum chemical calculations have emerged as a powerful tool to elucidate the inhibitor-surface interactions at a molecular level. These computational studies can predict the sites within the inhibitor molecule that are most likely to interact with the metal surface. For pyridylphosphonates, it is generally observed that the nitrogen and oxygen atoms are the primary centers for chemisorption due to their high electron density.

While specific experimental data for this compound is limited in the readily available literature, studies on closely related pyridylphosphonate derivatives provide valuable insights into the expected behavior. The following table summarizes findings from research on similar compounds, which helps to infer the potential corrosion inhibition mechanisms of this compound.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Postulated Adsorption Mechanism |

|---|---|---|---|---|

| (1,4,7-Tris[hydrogen(6-methylpyridin-2-yl)phosphonate]-1,4,7-triazacyclononane) | Mild Steel | 1 M HCl | 90 | Adsorption follows Langmuir isotherm scientific.net |

| Novel Pyridine Derivative (ABCP) | Mild Steel | 0.5 M HCl | 98.4 | Physisorption suggested by temperature effect uotechnology.edu.iq |

| Substituted Pyridine Derivative | Mild Steel | 0.5 M HCl | >99.62 | Formation of a protective adsorption layer |

This table presents data for compounds structurally related to this compound to illustrate the general principles of corrosion inhibition by this class of compounds.

Mechanistic Insights into Biological Interactions of Pyridin 2 Ylphosphonic Acid

Molecular Interactions with Nucleic Acids (e.g., DNA Protection from Radiation-Induced Damage)

In addition to interacting with enzymes, pyridin-2-ylphosphonic acid has been shown to interact with nucleic acids. Specifically, it has been reported to inhibit radiation-induced damage to DNA. biosynth.com The proposed mechanism for this protective effect involves the compound binding to the phosphate (B84403) groups on the DNA molecule. biosynth.com This interaction is thought to shield the DNA backbone from attack by damaging species, such as hydroxyl radicals, that are generated by radiation. biosynth.com The pyridine (B92270) component of the molecule may also play a role in stabilizing DNA, as pyridine has been shown under certain conditions to reverse DNA denaturation. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level for this compound Derivatives

The phosphonic acid group is a well-known bioisostere of the carboxylic acid group and is often utilized in drug design to mimic the transition state of enzymatic reactions or to act as a phosphate analog. researchgate.net Pyridine moieties are also prevalent in a vast array of biologically active molecules, contributing to their pharmacological profiles through various interactions such as hydrogen bonding, pi-stacking, and metal coordination. nih.govresearchgate.netajrconline.org

General principles of SAR for related compound classes can provide a hypothetical framework for the potential biological interactions of this compound derivatives. For instance, in many enzyme inhibitors, the introduction of substituents on the pyridine ring can modulate activity. Electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or coordinate with metal ions in an enzyme's active site. nih.gov The position of these substituents is also critical, as steric hindrance can prevent the molecule from fitting into a binding pocket. nih.gov

Similarly, modifications to the phosphonic acid group, such as esterification, can alter the compound's polarity and ability to chelate metal ions, which is often a key interaction for phosphonate-containing enzyme inhibitors. researchgate.net

Despite these general principles, the absence of specific experimental data for a series of this compound derivatives prevents the construction of a detailed SAR analysis or the generation of a data table with comparative biological activities (e.g., IC50 values). The biological targets of this compound itself are not well-defined in the available literature, further complicating any predictive SAR discussion.

Therefore, while the foundational chemical motifs of this compound suggest potential for biological activity, a comprehensive understanding of its structure-activity relationships at the molecular level awaits dedicated synthetic and biological evaluation studies.

Advanced Spectroscopic and Analytical Characterization of Pyridin 2 Ylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Pyridin-2-ylphosphonic Acid in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the four protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the nitrogen atom and the phosphonic acid group, these aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling between adjacent protons, are crucial for assigning each proton to its specific position on the ring. The acidic protons of the phosphonic acid group (-PO(OH)₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The this compound molecule has five carbon atoms in the pyridine ring. The carbon atom directly bonded to the phosphorus (C2) would show a characteristic splitting pattern due to coupling with the ³¹P nucleus (¹J-CP). The other four carbon atoms would also exhibit smaller couplings to the phosphorus atom (²J-CP, ³J-CP), providing key information for assignment. The chemical shifts would be influenced by the electronegativity of the ring nitrogen and the phosphonic acid substituent.

³¹P NMR: As phosphorus-31 is a 100% abundant, spin-active nucleus, ³¹P NMR is a highly effective technique for characterizing phosphonic acids. The spectrum for this compound is expected to show a single resonance. The chemical shift of this peak provides information about the oxidation state and chemical environment of the phosphorus atom. Proton-coupled ³¹P NMR would show splitting due to coupling with the adjacent proton on the pyridine ring (H3), while a proton-decoupled spectrum would show a sharp singlet.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound Note: These are illustrative values based on chemical principles, as specific experimental data was not available in the searched sources.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~8.2 | ddd | ³JHH, ⁴JHH, ³JHP |

| H-4 | ~7.8 | t | ³JHH | |

| H-5 | ~7.4 | t | ³JHH | |

| H-6 | ~8.7 | d | ³JHH | |

| ¹³C | C-2 | ~155 | d | ¹JCP ~150-180 |

| C-3 | ~125 | d | ²JCP | |

| C-4 | ~138 | s | ||

| C-5 | ~128 | s | ||

| C-6 | ~150 | d | ³JCP | |

| ³¹P | P | ~10-20 | s (decoupled) |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and mapping the bonding network of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming their sequential arrangement on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would definitively link each aromatic proton (H-3, H-4, H-5, H-6) to its corresponding carbon atom (C-3, C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the H-6 proton to the C-2 carbon and from the H-3 proton to the C-2 carbon. Importantly, HMBC can also reveal correlations between protons and the phosphorus atom (¹H-³¹P HMBC), such as a correlation from H-3 to the phosphorus atom, confirming the position of the phosphonic acid group.

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) characterizes the compound in its solid, crystalline, or amorphous forms. This technique is sensitive to the local environment and intermolecular interactions, such as hydrogen bonding, which are prevalent in the crystal lattice of this compound due to the phosphonic acid groups. By analyzing chemical shift anisotropy and using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different polymorphs (crystal forms) and provide insights into molecular packing and conformation in the solid state.

The chemical shifts of nuclei near ionizable groups are often sensitive to pH. The this compound molecule has two acidic protons on the phosphonic acid group and a basic nitrogen atom in the pyridine ring, making it an ideal candidate for pH-dependent NMR studies. By acquiring a series of NMR spectra (particularly ¹H and ³¹P) over a range of pH values, one can monitor the chemical shift changes that occur upon protonation or deprotonation of these sites. This titration allows for the determination of the pKa values for the phosphonic acid and the pyridinium (B92312) nitrogen. These studies provide critical information on the charge state of the molecule under different pH conditions, which is vital for understanding its biological activity and chemical reactivity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

For this compound (C₅H₆NO₃P), the expected monoisotopic mass can be precisely calculated. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured mass, accurate to several decimal places, serves as definitive proof of the compound's elemental composition.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₅H₆NO₃P | [M+H]⁺ | 160.01070 |

| [M-H]⁻ | 158.00125 |

Tandem mass spectrometry (MS/MS) can also be employed to study the fragmentation patterns of the molecule, providing further structural confirmation. Characteristic fragmentation would likely involve the loss of water (H₂O) or the cleavage of the C-P bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds, providing a molecular "fingerprint."

For this compound, these techniques are used to identify key functional groups:

P-O and P=O Bonds: The phosphonic acid group gives rise to very strong and characteristic vibrations. A strong absorption band for the P=O stretch is expected around 1200-1300 cm⁻¹. The P-O single bond stretches and O-H bends of the P-OH groups would also produce distinct bands.

O-H Stretch: A very broad and strong absorption band is expected in the high-frequency region of the IR spectrum (typically 2500-3300 cm⁻¹) due to the hydrogen-bonded O-H groups of the phosphonic acid.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic pyridine ring will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bending vibrations (out-of-plane) appear in the 700-900 cm⁻¹ region, with their exact position being indicative of the substitution pattern on the ring.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound Note: These are illustrative frequency ranges based on known functional group absorptions.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | P-OH | 2500-3300 | Strong, Broad (IR) |

| C-H Stretch | Aromatic | 3000-3100 | Medium (IR), Strong (Raman) |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Medium-Strong |

| P=O Stretch | Phosphonyl | 1200-1300 | Very Strong (IR) |

| P-O Stretch | P-OH | 900-1100 | Strong (IR) |

| C-H Bend (out-of-plane) | Aromatic | 700-900 | Strong (IR) |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties and Proton-Coupled Electron Transfer (PCET) Studies

Electrochemical methods are pivotal in elucidating the redox behavior of molecules and investigating mechanisms such as proton-coupled electron transfer (PCET). For this compound, cyclic voltammetry (CV) can provide significant insights into its electrochemical properties, which are influenced by both the pyridine ring and the phosphonic acid moiety.

The pyridine component of the molecule is known to undergo electrochemical reactions. Generally, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and capable of participating in redox processes. The electrochemical reduction of pyridinium ions, the protonated form of pyridine, has been studied on various electrode surfaces. This reduction often involves the transfer of electrons and protons, highlighting the potential for PCET pathways. The specific redox potentials are highly dependent on the electrode material and the pH of the solution.

The phosphonic acid group in this compound introduces acidic protons, which can participate in proton-coupled electron transfer events. PCET is a fundamental process where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. The presence of both a proton-donating group (phosphonic acid) and a proton-accepting site (the pyridine nitrogen) within the same molecule suggests that intramolecular or intermolecular PCET could be a significant aspect of its redox chemistry.

In a typical cyclic voltammetry experiment of a pyridine derivative, one might observe reduction peaks corresponding to the electron transfer to the pyridine ring. The potential at which these peaks occur can be influenced by the presence of electron-withdrawing or electron-donating substituents. The phosphonic acid group, being electron-withdrawing, would be expected to shift the reduction potential to more positive values compared to unsubstituted pyridine.